molecular formula C26H19FN4OS B2484942 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1185049-00-6

5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2484942
CAS No.: 1185049-00-6
M. Wt: 454.52
InChI Key: DVYIULOWGLSIBC-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a fused bicyclic core modified with a 4-fluorobenzylsulfanyl group at position 5 and an indol-3-ylmethyl substituent at position 2. Its structural complexity suggests applications in medicinal chemistry, such as kinase inhibition or CNS-targeted therapies.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4OS/c27-18-11-9-16(10-12-18)15-33-26-30-22-8-4-2-6-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-7-3-1-5-19(17)21/h1-12,14,23,28H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYIULOWGLSIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its complex structure suggests a variety of interactions with biological targets, making it a candidate for further research into its therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula: C26H19FN4OS
  • Molecular Weight: 454.5 g/mol
  • CAS Number: 1185049-00-6

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that quinazolinone derivatives can effectively inhibit bacterial and fungal growth, suggesting potential use as antimicrobial agents.

GABA-A Receptor Modulation

A notable area of interest is the compound's interaction with the GABA-A receptor. Structural modifications in related compounds have demonstrated that they can act as positive allosteric modulators (PAMs) of this receptor. This activity is crucial for developing treatments for anxiety and other neurological disorders . The molecular docking studies suggest that the imidazoquinazoline scaffold can enhance binding affinity and selectivity towards the GABA-A receptor .

Anticancer Potential

The anticancer properties of similar compounds have been explored extensively. A study screening various benzimidazole derivatives for anti-proliferative activity against human cancer cell lines revealed promising results. The structural components of these compounds may contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various quinazolinone derivatives were tested against a panel of bacterial strains. The results indicated that modifications at the phenyl and indole positions significantly enhanced antibacterial activity, with some compounds showing MIC values lower than standard antibiotics.
  • GABA-A Receptor Interaction : A study focused on the synthesis of 1H-benzimidazole derivatives highlighted their role as PAMs at the α1β2γ2 interface of the GABA-A receptor. The findings suggested that subtle changes in the molecular structure could lead to improved metabolic stability and efficacy compared to existing drugs like alpidem, which suffers from rapid metabolism and hepatotoxicity .

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth; MIC values lower than standard antibiotics.
GABA-A Receptor ModulationIdentified as PAMs; enhanced binding affinity and metabolic stability compared to alpidem .
Anticancer PotentialPromising anti-proliferative activity against human cancer cell lines; structural modifications enhance efficacy .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s key analogs differ in substituents at positions 3, 5, and 8/9 of the imidazo[1,2-c]quinazolinone core. Below is a comparative analysis:

Compound Name (CAS) Substituents Key Structural Differences Potential Impact on Properties Reference
Target Compound - 5-[(4-Fluorobenzyl)sulfanyl]
- 2-(Indol-3-ylmethyl)
Baseline structure High electronegativity (F), indole-mediated receptor affinity
5-{[(3-Chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-one (477889-49-9) - 5-[(3-Chlorobenzyl)sulfanyl] Chlorine at meta-position (vs. para-F) Increased lipophilicity; potential steric hindrance
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-3-isopropyl-2H,3H-imidazo[1,2-c]quinazolin-2-one (1030938-55-6) - 8,9-Dimethoxy
- 3-Isopropyl
Methoxy groups (electron-donating), bulky isopropyl Enhanced solubility; reduced membrane permeability
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one - 3,4-Dichlorobenzyl
- 8,9-Dimethoxy
Dual chlorine substituents Higher lipophilicity; potential toxicity concerns
3-Isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (1030881-50-5) - 4-Trifluoromethylbenzyl
- 8,9-Dimethoxy
CF3 group (strongly electronegative) Improved metabolic stability; enhanced hydrophobic interactions

Key Findings from Comparative Studies

Halogen Substitutions: Fluorine (target compound) vs. Chlorine (CAS 477889-49-9): Fluorine’s smaller size and higher electronegativity may improve target binding compared to chlorine’s bulkier profile .

Methoxy and Alkyl Groups :

  • 8,9-Dimethoxy substituents (CAS 1030938-55-6, 1030881-50-5) improve aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
  • Isopropyl at position 3 (CAS 1030938-55-6) introduces steric bulk, possibly affecting binding pocket accessibility .

Indole vs. Heterocyclic Moieties: The target compound’s indol-3-ylmethyl group is unique among analogs, suggesting distinct pharmacological profiles.

Crystallographic and Synthetic Insights: Isostructural analogs (e.g., CAS 1030938-55-6) exhibit planar molecular conformations with minor packing adjustments for substituents like Cl vs. Br . High-yield synthesis routes (e.g., DMF recrystallization) are common across this class .

Implications for Drug Design

  • Pharmacokinetics : Methoxy groups enhance solubility but may require prodrug strategies for CNS delivery.
  • Target Selectivity : The indole moiety in the target compound could favor neurological targets, while trifluoromethyl analogs may excel in enzyme inhibition.

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